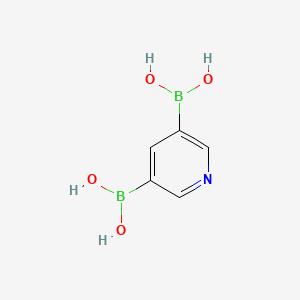

(5-boronopyridin-3-yl)boronic Acid

Overview

Description

(5-Boronopyridin-3-yl)boronic acid, also known as 5B3BA, is a versatile and powerful reagent used in various scientific research applications. The boron atom in this compound is capable of forming strong covalent bonds with many organic molecules, making it a key component in the synthesis of a wide variety of molecules. 5B3BA is also a useful tool for studying the biochemical and physiological effects of various molecules.

Scientific Research Applications

Organic Synthesis and Cross-Coupling Reactions

Boronic acids, including (5-boronopyridin-3-yl)boronic acid, play a crucial role in organic synthesis, especially in Suzuki cross-coupling reactions. These reactions are pivotal for creating new carbon-carbon bonds, enabling the synthesis of complex organic molecules. The synthesis of novel halopyridinylboronic acids and their esters demonstrates their utility as stable, crystalline partners for classical Suzuki cross-coupling, facilitating the production of new pyridine libraries (Bouillon et al., 2003). Another study highlights the synthesis and isolation of novel halopyridin-3-yl-boronic acids, showcasing their application in Pd-catalyzed coupling with arylhalides (Bouillon et al., 2002).

Sensing and Detection

Boronic acid compounds, including this compound derivatives, are extensively used in the development of sensors. A study on lanthanide metal-organic frameworks (LMOFs) demonstrates how boric acid can tune the optical properties for selective ratiometric fluorescence detection of fluoride ions, showcasing the potential of boronic acid in sensing applications (Yang et al., 2017).

Materials Science

Boronic acids are instrumental in materials science for the development of innovative materials with specific properties. For instance, boronic acid-functionalized polymers have shown promise in biomedical applications, including drug delivery and tissue engineering, due to their unique reactivity and ability to form reversible covalent bonds (Cambre & Sumerlin, 2011).

Pharmaceutical Research

Boronic acid compounds are explored for their potential as pharmaceutical agents. They have been investigated for their role as enzyme inhibitors, in boron neutron capture therapy for cancer treatment, and as mimics of antibodies for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003). Another application includes their use as catalysts for esterification reactions, which is essential in the synthesis of various pharmaceuticals (Maki, Ishihara, & Yamamoto, 2005).

Mechanism of Action

Target of Action

Pyridine-3,5-diyldiboronic acid, also known as 3,5-Pyridine diboronic acid or (5-boronopyridin-3-yl)boronic Acid, is a complex compound with a wide range of potential targets. Similar compounds, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets, exhibiting various pharmacological activities .

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially alter their function

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways . For instance, pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which the compound is used.

Result of Action

Similar compounds have been shown to possess a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

The action, efficacy, and stability of Pyridine-3,5-diyldiboronic acid can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds, pH levels, temperature, and other conditions

properties

IUPAC Name |

(5-boronopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7B2NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUCYVVWSUZTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406131 | |

| Record name | (5-boronopyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012085-48-1 | |

| Record name | (5-boronopyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.